molecular formula C6H13ClN4O2 B1440462 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride CAS No. 1158514-88-5

4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride

Cat. No. B1440462
CAS RN: 1158514-88-5
M. Wt: 208.64 g/mol
InChI Key: BTOVZBFIDFRSDU-UHFFFAOYSA-N
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Description

4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride (4-AMPF) is a synthetic compound that has been used in a variety of scientific research applications. 4-AMPF is a derivative of furazan, a heterocyclic organic compound found in a variety of plants, and has been used in organic synthesis, as well as in biochemical and physiological research.

Scientific Research Applications

Immunology

4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride: may have potential applications in immunology, particularly in modulating immune responses. CRAC channels play a crucial role in the activation of T-cells and mast cells, which are integral to the immune system . By influencing these channels, it could be possible to treat disorders related to immune system dysregulation, such as autoimmune diseases, allergies, and inflammatory conditions.

Allergy Treatment

In the context of allergies, compounds that can act as CRAC channel inhibitors may be used to prevent the activation of mast cells, which are responsible for releasing histamines during an allergic reaction . This could lead to new treatments for allergic reactions that are more targeted than current antihistamines.

Inflammatory Disorders

Similarly, by preventing the overactivation of immune cells, 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride could be used to mitigate inflammatory responses. This has implications for treating chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis .

Respiratory Therapeutics

The compound’s potential role in modulating immune responses suggests it could be used in respiratory therapeutics, particularly for conditions like asthma, where inflammation and immune response play a significant role in the disease’s pathology .

Neurology

CRAC channels are also found in neurons, and their modulation has been suggested to affect neurological functions and disorders. Research into compounds like 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride could open up new avenues for treating neurodegenerative diseases or conditions associated with calcium dysregulation in the brain .

Oncology

The regulation of calcium channels is critical in the proliferation and survival of cancer cells. Targeting CRAC channels with 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride could potentially inhibit cancer cell growth, offering a novel approach to cancer therapy .

Cardiology

Calcium channels are vital in heart function, and their dysregulation can lead to cardiac diseases. Exploring the effects of 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride on these channels could contribute to the development of new treatments for heart conditions .

Analytical Chemistry

While not directly related to CRAC channel inhibition, compounds like 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride could be used in analytical chemistry for the development of assays or as standards in calibrating instruments used to measure biological or chemical processes .

Mechanism of Action

properties

IUPAC Name

4-(2-amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2.ClH/c1-6(2,8)3-11-5-4(7)9-12-10-5;/h3,8H2,1-2H3,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOVZBFIDFRSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=NON=C1N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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